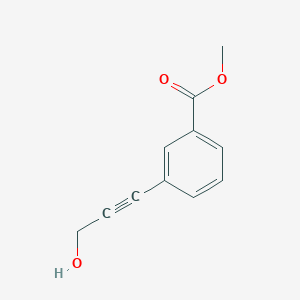

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCZFVYRCHQNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal alkyne with a hydroxyl group and a benzoate moiety, offers multiple points for further functionalization. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and supported by spectroscopic data.

Synthesis of this compound

The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. In this case, the synthesis involves the reaction of an appropriate methyl 3-halobenzoate with propargyl alcohol.

Reaction Scheme

Figure 1. Sonogashira coupling for the synthesis of this compound.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful Sonogashira coupling.

-

Aryl Halide: Methyl 3-iodobenzoate is often preferred over methyl 3-bromobenzoate due to the higher reactivity of the carbon-iodine bond, which generally leads to milder reaction conditions and higher yields.

-

Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard. The palladium catalyst is central to the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which enhances the reaction rate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalysts.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methyl 3-iodobenzoate

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF, followed by triethylamine.

-

To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Figure 2. Post-synthesis purification workflow.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring, a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the hydroxyl group, and a triplet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the acetylenic carbons, the methylene carbon, and the methyl carbon of the ester. |

| FTIR (cm⁻¹) | A broad absorption band for the O-H stretch of the alcohol, a sharp peak for the C≡C triple bond stretch, a strong absorption for the C=O stretch of the ester, and characteristic peaks for the aromatic C-H and C=C bonds. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀O₃, MW: 190.19 g/mol )[1]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the following proton (¹H) and carbon (¹³C) NMR spectral data would be expected (in CDCl₃):

-

¹H NMR:

-

Aromatic protons would appear in the range of δ 7.2-8.2 ppm.

-

The methyl ester protons (-OCH₃) would be a singlet around δ 3.9 ppm.

-

The methylene protons (-CH₂OH) would likely be a triplet around δ 4.5 ppm.

-

The hydroxyl proton (-OH) would be a broad singlet or a triplet, its chemical shift being concentration-dependent.

-

-

¹³C NMR:

-

The ester carbonyl carbon (C=O) would appear around δ 166 ppm.

-

Aromatic carbons would resonate in the δ 128-135 ppm region.

-

The two acetylenic carbons (C≡C) would be found in the δ 80-90 ppm range.

-

The methylene carbon (-CH₂OH) would be around δ 52 ppm.

-

The methyl ester carbon (-OCH₃) would be around δ 52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for this compound include:

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~2230 cm⁻¹ (sharp, medium): C≡C stretching of the internal alkyne.

-

~1720 cm⁻¹ (strong): C=O stretching of the ester.

-

~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching, respectively.

-

~1250 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₀O₃ with a molecular weight of approximately 190.06299 g/mol .[1]

Conclusion

The synthesis of this compound via the Sonogashira coupling reaction is a reliable and efficient method. This guide has provided a detailed protocol, the rationale behind the experimental choices, and a comprehensive overview of the analytical techniques required for its thorough characterization. The provided spectroscopic data serve as a benchmark for researchers working with this versatile compound.

References

-

- National Institutes of Health

-

- ResearchGate

-

- MDPI

-

- ThalesNano

-

- PubChem

-

- ScienceDirect

-

- ChemicalBook

-

- Benchchem

-

- Organic Chemistry Portal

-

- Wikipedia

-

- PubMed

-

- ResearchGate

-

- Royal Society of Chemistry

-

- SciSpace

Sources

An In-depth Technical Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a unique bifunctional organic molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a benzoate moiety, a common pharmacophore, and a propargyl alcohol group, which is amenable to a wide range of chemical transformations, most notably "click" chemistry. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications in research and development.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS number 121114-45-2.[1] Its structure features a methyl benzoate group substituted at the meta position with a 3-hydroxyprop-1-ynyl chain.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="3.5,0!"]; C9 [label="C", pos="4.5,0.5!"]; O1 [label="O", pos="5.5,0.5!"]; H1 [label="H", pos="6,0!"]; C10 [label="C", pos="1.5,-1.5!"]; O2 [label="O", pos="2,-2!"]; O3 [label="O", pos="0.5,-1.5!"]; C11 [label="C", pos="2.5,-2.5!"]; H2 [label="H", pos="-1,0.5!"]; H3 [label="H", pos="-1,-1.5!"]; H4 [label="H", pos="1,-2!"]; H5 [label="H", pos="3,-0.5!"];

// Benzene ring with alternating bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Substituents C1 -- C7 [style=solid]; C3 -- C10 [style=solid]; C7 -- C8 [style=triple]; C8 -- C9 [style=solid]; C9 -- O1 [style=solid]; O1 -- H1 [style=solid]; C10 -- O2 [style=dashed]; C10 -- O3 [style=solid]; O3 -- C11 [style=solid];

// Hydrogens on the ring C2 -- H2 [style=solid]; C6 -- H3 [style=solid]; C5 -- H4 [style=solid]; C4 -- H5 [style=solid];

// Positioning C1 [pos="0,0!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="0.5,1.732!"]; C4 [pos="1.5,1.732!"]; C5 [pos="2,0.866!"]; C6 [pos="1,0!"]; }

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 121114-45-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC=CC(=C1)C#CCO | [1] |

| Predicted XLogP3 | 1.9 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |

Proposed Synthesis Protocol: Sonogashira Coupling

The proposed synthesis involves the coupling of methyl 3-iodobenzoate with propargyl alcohol. Methyl 3-iodobenzoate is chosen as the aryl halide due to the higher reactivity of aryl iodides in the Sonogashira reaction's oxidative addition step compared to bromides or chlorides.

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-iodobenzoate (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (2.0 eq) as the base.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Structural Characterization: Predicted Spectral Data

As experimental spectral data is not publicly available, the following are predicted 1H and 13C NMR chemical shifts based on the structure and known values for similar compounds. These predictions are crucial for the characterization of the synthesized product.

Table 2: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 7.4-8.2 (m, 4H) | 128.0-135.0 |

| -OCH₃ | ~3.9 (s, 3H) | ~52.5 |

| -CH₂OH | ~4.4 (s, 2H) | ~51.0 |

| -C≡C- | - | ~82.0, ~89.0 |

| C=O | - | ~166.0 |

| -OH | Variable (br s, 1H) | - |

Note: Predicted shifts are in ppm relative to TMS in CDCl₃. Actual shifts may vary.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structure of this compound makes it a valuable intermediate for a variety of applications.

Building Block for Heterocyclic Synthesis

The propargyl alcohol moiety can be utilized in various cyclization reactions to form five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. For instance, it can serve as a precursor for the synthesis of substituted furans, pyrans, and other oxygen-containing heterocycles.

Linker in Medicinal Chemistry

The presence of two distinct functional groups allows this molecule to be used as a linker in the synthesis of more complex molecules. The benzoate ester can be hydrolyzed to a carboxylic acid for amide bond formation, while the alkyne and hydroxyl groups provide handles for further functionalization. This is particularly useful in the development of bifunctional molecules and PROTACs.

Precursor for Biologically Active Molecules

While the biological activity of this compound itself has not been reported, structurally related compounds have shown interesting properties. For example, various benzoate derivatives have been investigated for their antimicrobial and anticancer activities.[3][4] Furthermore, molecules containing the 1,2,3-triazole moiety, which can be readily synthesized from terminal alkynes via "click" chemistry, have demonstrated a broad range of biological activities, including antibacterial and antifungal properties.[5] Thus, this compound is a promising starting material for the synthesis of novel therapeutic agents.

Figure 3: Potential applications derived from the core structure.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound is a compound with significant potential for advanced applications in organic synthesis and medicinal chemistry. While detailed experimental data in the public domain is limited, its synthesis is feasible through well-established methods like the Sonogashira coupling. Its bifunctional nature opens up numerous possibilities for the creation of novel and complex molecular architectures, making it a valuable tool for researchers and drug development professionals.

References

-

Kiseleva, M. A., Tatarin, S. V., Churakov, A. V., & Bezzubov, S. I. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(4), M1449. [Link]

-

PubChem. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Doyle Group, UCLA. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]

-

Ismail, C., et al. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules, 27(13), 3991. [Link]

Sources

- 1. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 | CID 4112348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound of interest for researchers, chemists, and drug development professionals. In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecule's structural components to forecast its behavior in various organic solvent classes. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data for applications ranging from reaction optimization and purification to formulation development. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Physicochemical Characterization of this compound

Understanding the solubility of a compound begins with a thorough characterization of its molecular structure and inherent physical properties. This compound is a multifunctional organic molecule featuring a benzene ring, a methyl ester, an alkyne linker, and a terminal primary alcohol.

The key physicochemical properties, computed by PubChem, are summarized below and form the basis for our solubility predictions.[1]

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₁H₁₀O₃ | Provides the elemental composition.[1] |

| Molecular Weight | 190.19 g/mol | Influences the energy required to overcome the crystal lattice.[1] |

| Polar Surface Area (PSA) | 46.5 Ų | Indicates the surface area occupied by polar atoms; a key predictor of polarity.[1] |

| XLogP3 | 1.9 | A measure of lipophilicity; a value < 5 suggests moderate water solubility.[1] |

| Hydrogen Bond Donor Count | 1 | The terminal hydroxyl (-OH) group can donate a hydrogen bond.[1] |

| Hydrogen Bond Acceptor Count | 3 | The two ester oxygens and the hydroxyl oxygen can accept hydrogen bonds.[1] |

These properties suggest a molecule of intermediate polarity. The presence of both a significant non-polar region (the benzene ring) and potent polar functional groups (ester and alcohol) indicates that its solubility will be highly dependent on the chosen solvent.

Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For this compound, three primary forces are at play: hydrogen bonding, dipole-dipole interactions, and van der Waals (dispersion) forces.

-

Hydrogen Bonding: The terminal hydroxyl group is the most significant contributor to solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).[4][5] The ester's carbonyl and ether oxygens also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar methyl ester group creates a significant dipole moment, promoting solubility in polar solvents.

-

Van der Waals Forces: The aromatic ring and hydrocarbon portions of the molecule will interact favorably with non-polar and less polar solvents through weaker dispersion forces.

The diagram below illustrates the key functional regions of the molecule and their dominant intermolecular interactions.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can predict the compound's qualitative solubility across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvent's ability to both donate and accept hydrogen bonds will strongly solvate the hydroxyl and ester groups, overcoming the non-polar influence of the benzene ring.[6] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Medium | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the ester and hydroxyl groups. Solubility may be slightly lower than in protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents have moderate polarity. While unable to hydrogen bond effectively, their polarity can solvate the ester group. The overall solubility will be a balance between polar and non-polar interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Medium | Ethers are weak hydrogen bond acceptors. THF is more polar and will likely be a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Low | While the benzene ring will interact favorably via π-π stacking, these non-polar solvents cannot effectively solvate the highly polar hydroxyl and ester groups. |

| Aliphatic | Hexanes, Heptane | Insoluble | These are highly non-polar solvents, and the energy required to break the solute-solute interactions (especially hydrogen bonds) cannot be compensated by weak solute-solvent dispersion forces. |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols provide robust methods for both rapid screening and precise quantitative measurement.

Protocol 3.1: Qualitative Solubility Screening (Shake-Flask Method)

This method provides a rapid assessment of solubility in a range of solvents and is ideal for initial screening.[3][7]

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in selected solvents at ambient temperature. A common threshold defines solubility as >30 mg/mL.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane)

-

Small vials (2 mL) with screw caps

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound directly into a labeled vial.

-

Solvent Addition: Add 0.33 mL of the first test solvent to the vial. This creates a target concentration of ~30 mg/mL.

-

Mixing: Cap the vial securely and vortex for 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Insoluble: The solid remains largely undissolved, or a cloudy suspension persists.

-

Partially Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

-

Record: Document the observation for each solvent.

Protocol 3.2: Quantitative Solubility Determination by HPLC-UV

This method provides an accurate, quantitative value of solubility (e.g., in mg/mL or M) by analyzing a saturated solution.

Causality: The aromatic ring in this compound serves as an excellent chromophore, making it easily detectable by a UV detector in an HPLC system. This ensures high sensitivity and accurate quantification.

Materials:

-

HPLC system with UV detector, autosampler, and column (e.g., C18)

-

Saturated solution of the compound in the solvent of interest

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

Procedure:

-

Calibration Curve Preparation: a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to create a series of at least five calibration standards of decreasing concentration. c. Inject each standard into the HPLC and record the peak area from the UV detector. d. Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).

-

Saturated Solution Preparation (Equilibrium Method): a. Add an excess amount of the solid compound to a vial containing the test solvent (ensure solid is visible after mixing). b. Seal the vial and agitate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[2] c. Allow the suspension to settle for 1-2 hours.

-

Sample Analysis: a. Carefully withdraw a sample from the clear supernatant of the saturated solution. b. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved micro-particulates. c. Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: a. Use the peak area of the sample and the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent.

Application of Solubility Data

The empirically determined solubility data for this compound is critical for several stages of research and development:

-

Synthetic Chemistry: Selection of an appropriate reaction solvent to ensure all reactants are in the solution phase.

-

Purification: Designing effective crystallization or chromatographic purification protocols. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization.

-

Drug Development: For pharmaceutical applications, solubility in aqueous and organic media is a critical parameter that influences bioavailability and formulation strategies.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Macroscale and Microscale Organic Experiments.

- (n.d.).

- (n.d.). solubility experimental methods.pptx. SlideShare.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate.

- (n.d.). Why the water solubility of alcohols decreases as the size of the alkyl group increases?. Quora.

- Clark, J. (n.d.). an introduction to alcohols. Chemguide.

- ENTECH Online. (2025, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.

- LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts.

- Allen. (n.d.).

- Ataman Kimya. (n.d.).

- Chem-Impex. (n.d.).

- Ennore India Chemicals. (n.d.).

- Wikipedia. (n.d.).

Sources

- 1. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 | CID 4112348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. entechonline.com [entechonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate: Synthesis, Characteristics, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a distinct organic compound characterized by a benzene ring substituted with a methyl ester and a hydroxypropynyl group. While not extensively documented in mainstream chemical literature, its structure presents significant interest for medicinal chemistry and materials science. The presence of a terminal alkyne with a hydroxyl group offers a reactive handle for further chemical modifications, and the aromatic core provides a scaffold for designing molecules with specific biological or physical properties. This guide aims to provide a comprehensive overview of its synthesis, chemical properties, and potential avenues for research and development, drawing upon established chemical principles and analogous structures.

Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 121114-45-2 | |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Poorly soluble in water; soluble in organic solvents |

The Genesis of an Aryl Alkyne: A Look at Synthesis

The discovery and history of this compound are not well-documented in publicly available scientific literature. It is likely that this compound was first synthesized as part of a larger chemical library for screening purposes or as an intermediate in a more complex synthesis. The most probable and efficient method for its preparation is the Sonogashira coupling reaction .[2] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, a methyl 3-halobenzoate) to form a palladium(II) species.

-

Transmetalation: The terminal alkyne (propargyl alcohol) reacts with the copper(I) cocatalyst to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex eliminates the final product, regenerating the palladium(0) catalyst.

Experimental Protocol: A Proposed Synthesis

Materials:

-

Methyl 3-iodobenzoate (or 3-bromobenzoate)

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add methyl 3-iodobenzoate, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagents: Add the anhydrous solvent and the amine base to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Slowly add propargyl alcohol to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The filtrate is then diluted with an organic solvent and washed with an aqueous solution (e.g., ammonium chloride) to remove the amine base and other water-soluble byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Rationale for Experimental Choices:

-

Aryl Halide: Iodides are generally more reactive than bromides in Sonogashira couplings, allowing for milder reaction conditions.

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the reaction.

-

Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended.

Potential in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its structural motifs suggest several potential applications in medicinal chemistry.

A Scaffold for Bioactive Molecules

The arylpropynol moiety is a structural feature found in a number of biologically active compounds. The alkyne group can act as a rigid linker, and the hydroxyl group can participate in hydrogen bonding interactions with biological targets. The methyl benzoate portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or interaction with biological systems.

A Precursor for Heterocyclic Compounds

The propargyl alcohol functionality is a versatile precursor for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.[3] For instance, it can undergo cyclization reactions to form furans, pyrans, or other oxygen-containing heterocycles.

Future Directions and Conclusion

This compound represents a simple yet intriguing molecule with untapped potential. Its straightforward synthesis via the Sonogashira coupling makes it an accessible building block for chemists. Future research should focus on:

-

Detailed Synthesis and Characterization: A thorough investigation and documentation of its synthesis and full characterization of its physical and chemical properties.

-

Biological Screening: Evaluation of its biological activity in various assays to identify potential therapeutic applications.

-

Derivative Synthesis: Utilization of its reactive functional groups to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

References

-

PubChem. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. Special Issue : Heterocyclic Compounds and Their Application in Therapy. [Link]

Sources

A Technical Guide to Unlocking the Research Potential of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

This document provides a comprehensive exploration of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate (MHPB), a molecule poised at the intersection of synthetic versatility and untapped biological potential. For the discerning researcher, medicinal chemist, or drug development professional, MHPB is not merely a chemical compound; it is a scaffold rich with possibilities. Its structure, featuring a propargyl alcohol, a terminal alkyne, and a methyl benzoate moiety, offers three distinct points for chemical manipulation and biological interaction. This guide will deconstruct the molecule's core attributes, propose robust synthetic and derivatization strategies, and illuminate promising, data-driven avenues for future research in medicinal chemistry, chemical biology, and beyond.

Foundational Chemistry: Synthesis and Reactivity

Before exploring its applications, a mastery of MHPB's synthesis and inherent reactivity is paramount. The molecule's structure lends itself to well-established, high-yield synthetic routes, ensuring its accessibility for research purposes.

Core Synthesis via Sonogashira Coupling

The most direct and efficient method for constructing the MHPB scaffold is the Sonogashira cross-coupling reaction. This Nobel-winning methodology provides a powerful means of forming carbon-carbon bonds between sp-hybridized carbons (of a terminal alkyne) and sp²-hybridized carbons (of an aryl halide).[1][2] The logical precursors are Methyl 3-iodobenzoate and Propargyl alcohol .

The choice of a palladium catalyst and a copper(I) co-catalyst is critical for reaction efficiency.[1] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium center.[1] An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as the solvent.

Sources

A Theoretical Chemist's Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate: A Computational Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the core principles and practical methodologies for elucidating the molecule's electronic structure, reactivity, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a self-validating system of protocols to predict key molecular attributes, thereby accelerating the rational design of novel therapeutics. This whitepaper serves as a roadmap for in-silico analysis, from fundamental geometry optimization to the prediction of complex chemical behaviors relevant to pharmaceutical sciences.

Introduction: The Rationale for a Computational Approach

This compound is a compelling molecule for theoretical investigation due to its unique combination of functional groups: a rigid alkynyl linker, a flexible hydroxyl group, and an aromatic benzoate moiety.[1] This structural arrangement presents a rich landscape for non-covalent interactions and diverse chemical reactivity, making it a person of interest in medicinal chemistry and materials science. A thorough understanding of its intrinsic molecular properties is paramount for predicting its behavior in biological systems and for guiding synthetic modifications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue for this exploration.[2] DFT allows for the precise calculation of molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.[3] For a molecule like this compound, a computational approach can illuminate its conformational preferences, electronic landscape, and potential as a pharmacophore.

The methyl group, for instance, can significantly influence the molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through various effects.[4] Understanding these influences from first principles is a key aspect of rational drug design.[5]

This guide will provide a step-by-step protocol for a comprehensive theoretical study of this compound, establishing a foundation for its future development and application.

Foundational Computational Methodology: A Self-Validating Workflow

The integrity of any theoretical study hinges on the judicious selection of computational methods. For a medium-sized organic molecule such as this compound, DFT strikes an optimal balance between accuracy and computational cost.[6] Our proposed workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

The Choice of Density Functional and Basis Set: The "Why"

The selection of a density functional and basis set is a critical decision in any DFT calculation. For the structural and electronic properties of organic molecules, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated robust performance.[7] We recommend the B3LYP functional as a starting point, given its well-documented success in reproducing experimental properties for a wide range of organic systems.[3]

The basis set determines the mathematical representation of the atomic orbitals. A Pople-style basis set, such as 6-311G(d,p) , provides a good compromise between flexibility and computational expense. The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron density of the alkyne and carbonyl groups.

To ensure the trustworthiness of our calculations, it is advisable to benchmark the results against a higher-level functional, such as the range-separated hybrid ωB97X-D , which is adept at describing non-covalent interactions.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.

Step 1: Initial Structure Preparation

-

Obtain the 3D coordinates of this compound. The SMILES string COC(=O)C1=CC=CC(=C1)C#CCO can be used as a starting point.[1]

-

Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311G(d,p)). This will locate the minimum energy conformation of the molecule.

-

The optimization should be carried out in the gas phase to understand the intrinsic properties of the isolated molecule. For studies in a biological context, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effects of a solvent.[6]

Step 3: Vibrational Frequency Analysis

-

Following geometry optimization, a vibrational frequency calculation must be performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Step 4: Electronic Structure Analysis

-

With the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.

-

This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

-

Calculate the electrostatic potential (ESP) to identify regions of positive and negative charge, which can indicate sites for electrophilic and nucleophilic attack.

Step 5: Spectroscopic Property Prediction

-

NMR Spectroscopy: Calculate the nuclear magnetic shielding tensors to predict the 1H and 13C NMR chemical shifts.[3] These can be compared with experimental data for validation.

-

UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and predict the UV-Vis absorption spectrum.[3]

Step 6: Conceptual DFT for Reactivity Insights

-

Utilize the principles of Conceptual DFT to calculate global and local reactivity descriptors.[5][8][9] These descriptors provide a quantitative measure of the molecule's reactivity and can be invaluable in drug design.[10]

Caption: A streamlined workflow for the theoretical analysis of this compound.

Predicted Molecular Properties: A Data-Driven Perspective

While a full computational study is beyond the scope of this guide, we can anticipate the key findings based on the proposed methodology. The results should be presented in a clear and comparative manner.

Optimized Geometry and Conformational Analysis

The geometry optimization will reveal the most stable three-dimensional arrangement of the molecule. Key parameters to analyze include:

-

Bond Lengths and Angles: Comparison with standard values for similar functional groups will validate the chosen level of theory.

-

Dihedral Angles: The torsional angles around the C-C single bonds will determine the overall conformation and steric profile of the molecule.

| Parameter | Expected Value Range | Significance |

| C≡C Bond Length | ~1.20 Å | Indicator of triple bond character |

| C=O Bond Length | ~1.22 Å | Reflects the carbonyl group's polarity |

| O-H Bond Length | ~0.96 Å | Important for hydrogen bonding potential |

| Dihedral Angle (Aryl-Alkyne) | Variable | Influences molecular shape and accessibility |

Electronic Properties and Reactivity

The electronic properties are at the heart of understanding the molecule's chemical behavior.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Electrostatic Potential (ESP) Map: This will visually identify the electron-rich (negative potential, likely around the oxygen atoms) and electron-poor (positive potential) regions of the molecule.

Caption: Relationship between HOMO, LUMO, and the energy gap, a key determinant of reactivity.

Predicted Spectroscopic Signatures

The calculated spectra provide a direct link between theory and experiment.

-

Infrared (IR) Spectrum: The vibrational analysis will predict characteristic peaks. The C≡C stretch is expected to be a weak band around 2100-2260 cm⁻¹, while the O-H stretch will be a broader band.[11][12] The C=O stretch of the ester will be a strong absorption.

-

NMR Spectrum: The calculated chemical shifts for 1H and 13C nuclei will provide a theoretical fingerprint of the molecule. The alkynyl proton is expected to be shielded, appearing at a relatively high field.[11]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C≡C Stretch | 2100 - 2260 | Weak |

| C=O Stretch | 1700 - 1750 | Strong |

Applications in Drug Development: From Theory to Practice

The theoretical data generated through this workflow has direct applications in drug discovery and development.

-

Pharmacophore Modeling: The 3D structure and ESP map can be used to define a pharmacophore model, identifying the key features necessary for biological activity.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by changing substituents on the aromatic ring), researchers can predict how these changes will affect its electronic properties and reactivity, thus guiding synthetic efforts.[4]

-

Metabolic Stability Prediction: The calculated bond dissociation energies and reactivity descriptors can provide insights into the molecule's potential metabolic soft spots.

Conceptual DFT, in particular, has emerged as a valuable tool in modern drug discovery, aiding in the prediction of electronic properties and the enhancement of characteristics like binding affinity and selectivity.[5][8]

Conclusion: A Foundation for Future Discovery

This technical guide has laid out a robust and scientifically sound framework for the theoretical investigation of this compound. By following the proposed computational workflow, researchers can gain deep insights into the molecule's intrinsic properties, paving the way for its rational application in drug design and other fields. The integration of theoretical calculations into the research pipeline is no longer a niche specialty but a cornerstone of modern molecular science, enabling a more efficient and targeted approach to discovery.

References

- Conceptual density functional theory in drug discovery: an overview. PubMed.

- What software shall I use for DFT on an organic molecule?. Quantum Computing Stack Exchange.

- Conceptual density functional theory in drug discovery: an overview.

- Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE.

- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.

- Issues on DFT+U calculations of organic diradicals. RSC Publishing.

- Best‐Practice DFT Protocols for Basic Molecular Comput

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Conceptual Density Functional Theory and Its Application in the Chemical Domain. Apple Academic Press.

- Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of N

- 14.2.3: Spectroscopy of the Alkynes. Chemistry LibreTexts.

- IR: alkynes. University of Calgary.

- Methyl 3-(3-hydroxyprop-1-yn-1-yl)

- [Applic

Sources

- 1. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 | CID 4112348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conceptual density functional theory in drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 8. researchgate.net [researchgate.net]

- 9. Apple Academic Press [appleacademicpress.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and its Analogs: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a molecule of growing interest in medicinal chemistry. We will delve into its synthesis, predicted biological activities, and the structure-activity relationships (SAR) of its analogs, offering a comprehensive technical resource for researchers in drug discovery and development.

Introduction: The Promise of Arylalkynes

This compound belongs to the class of arylalkynes, which are characterized by a phenyl ring directly attached to a carbon-carbon triple bond. This structural motif is a versatile building block in organic synthesis and is found in numerous biologically active compounds. The presence of the propargyl alcohol group (a hydroxyl group on a three-carbon alkyne chain) and the methyl benzoate moiety provides multiple points for functionalization and interaction with biological targets. This unique combination of features makes this compound and its analogs intriguing candidates for therapeutic development.

Synthetic Strategies: Accessing the Core Scaffold

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

The Sonogashira Coupling Approach

The general scheme for the synthesis involves the coupling of a methyl 3-halobenzoate (iodide or bromide) with propargyl alcohol. Aryl iodides are generally more reactive than aryl bromides.[1]

Diagram of the Synthetic Pathway:

Caption: Sonogashira coupling of methyl 3-iodobenzoate and propargyl alcohol.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures.[1][2][3]

Materials:

-

Methyl 3-iodobenzoate

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF as the solvent.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential (Prospective Analysis)

While specific biological data for this compound is not yet extensively reported in the literature, we can infer its potential activities based on the known properties of its structural components and related analogs.

Potential as an Anticancer Agent

Derivatives of both methyl benzoate and propargyl alcohol have shown promise as anticancer agents. For instance, certain methyl benzoate and cinnamate analogs have been investigated as modulators of DNA methylation in hepatocellular carcinoma.[4] Additionally, propargyl alcohol-derived compounds have been explored for their cytotoxic effects.

Proposed Mechanism of Action: The planar aromatic ring of the benzoate moiety could intercalate with DNA, while the alkyne and hydroxyl groups could interact with active sites of enzymes involved in cancer cell proliferation.

Antimicrobial Properties

Arylpropionic acid derivatives, which share the substituted phenyl ring feature, are known to possess antibacterial activity.[5][6] It is plausible that this compound and its analogs could exhibit similar properties.

Diagram of Potential Biological Interactions:

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate Derivatives

This guide provides a comprehensive framework for the initial biological evaluation of a novel class of compounds: Methyl 3-(3-hydroxyprop-1-ynyl)benzoate derivatives. Given the nascent state of research on this specific chemical scaffold, this document outlines an exploratory screening cascade designed to identify potential therapeutic activities. The proposed workflow is grounded in established principles of drug discovery and draws parallels from structurally related molecules to inform the selection of screening assays.

Introduction: The Rationale for Screening

The compound this compound[1] and its derivatives represent a novel chemical space with unexplored biological potential. While direct biological data for this parent compound is limited in publicly available databases, the constituent moieties—a substituted benzene ring, an ester, and a propargyl alcohol—are present in numerous biologically active molecules. Derivatives of benzoate and propargyl alcohol have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities[2][3][4][5]. This structural precedent provides a strong rationale for undertaking a broad-based primary screening campaign to elucidate the therapeutic potential of this compound class.

This guide is intended for researchers in drug discovery and chemical biology. It provides a strategic approach to the synthesis of a focused compound library and a subsequent multi-pronged screening strategy to identify and validate initial biological activities.

Synthesis of a Focused Derivative Library

A critical first step is the generation of a library of derivatives with diverse substitutions to explore the structure-activity relationship (SAR). A plausible and versatile synthetic approach is the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

General Synthetic Workflow

The proposed synthesis involves the coupling of a protected propargyl alcohol with a variety of substituted methyl benzoates. Subsequent deprotection would yield the target derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Rationale for Derivative Selection

The initial library should include derivatives with a range of electronic and steric properties to probe the SAR. Substitutions on the benzoate ring could include:

-

Electron-donating groups (e.g., -OCH3, -CH3)

-

Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl, -F)[2]

-

Bulky groups (e.g., -tBu)

-

Additional hydrogen-bonding moieties (e.g., -OH, -NH2)

This diversity will provide initial insights into which physicochemical properties are crucial for any observed biological activity.

Tiered Biological Screening Cascade

An efficient screening strategy begins with broad, high-throughput in vitro assays to identify initial "hits." These hits can then be subjected to more detailed secondary and mechanistic studies. Based on the activities of related structural classes, we propose a parallel screening approach targeting cancer, inflammation, and microbial growth.

Caption: A tiered approach for the biological screening of the derivative library.

Anticancer Activity Screening

Many cytotoxic agents function by inducing apoptosis or inhibiting cell proliferation. A primary screen to assess general cytotoxicity against cancer cell lines is a logical starting point.[6]

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media until they reach ~80% confluency.[8]

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of the derivative compounds (e.g., from 0.1 to 100 µM) in culture medium. Add these solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each active compound.

Data Presentation:

| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |

| Derivative 1 | >100 | 85.2 | >100 |

| Derivative 2 | 12.5 | 25.1 | 18.9 |

| Doxorubicin | 0.8 | 1.2 | 1.0 |

Anti-inflammatory Activity Screening

Non-steroidal anti-inflammatory drugs (NSAIDs) often act by stabilizing lysosomal membranes. The human red blood cell (HRBC) membrane stabilization assay is a simple and effective in vitro method to screen for such activity.[9]

Primary Assay: Human Red Blood Cell (HRBC) Membrane Stabilization

This assay assesses the ability of a compound to prevent heat-induced hemolysis of red blood cells, which is analogous to the stabilization of lysosomal membranes.[9][10]

Protocol:

-

Blood Collection: Obtain fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline (0.85% NaCl).

-

HRBC Suspension: Prepare a 10% (v/v) suspension of the packed red blood cells in isosaline.

-

Reaction Mixture: In separate tubes, mix 1 mL of hypotonic saline (0.25% NaCl), 2 mL of phosphate buffer (0.15 M, pH 7.4), and 0.5 mL of the test compound solution (at various concentrations, e.g., 10-1000 µg/mL).

-

Incubation: Add 0.5 mL of the 10% HRBC suspension to each tube and incubate at 37°C for 30 minutes.

-

Heat-Induced Hemolysis: Induce hemolysis by incubating the tubes in a water bath at 56°C for 30 minutes.

-

Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Data Analysis: Calculate the percentage of membrane stabilization. Use diclofenac sodium as a positive control.

Data Presentation:

| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis |

| Derivative 3 | 100 | 25.4 |

| 500 | 68.2 | |

| Diclofenac Sodium | 100 | 35.1 |

| 500 | 85.7 |

Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] A primary screen to determine the minimum inhibitory concentration (MIC) is a standard first step.[12]

Primary Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[13][14]

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Data Analysis: Record the MIC value for each compound against each microorganism. Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

Data Presentation:

| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| Derivative 4 | 16 | >256 | 64 |

| Derivative 5 | >256 | >256 | >256 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial biological characterization of this compound derivatives. The proposed workflow, from targeted synthesis to a tiered screening cascade, provides a robust and efficient path to identify potential therapeutic leads. Any compounds demonstrating significant activity in these primary screens ("hits") should be resynthesized and retested to confirm their activity. Subsequent efforts should focus on secondary assays to elucidate the mechanism of action, such as apoptosis assays for anticancer hits, cyclooxygenase (COX) enzyme inhibition assays for anti-inflammatory hits, and time-kill studies to distinguish between bactericidal and bacteriostatic effects for antimicrobial hits. This systematic approach will pave the way for a deeper understanding of this novel chemical class and its potential role in future drug development.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Al-Bayati, F. A. (2008). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Medicinal Plants Research, 2(8), 204-209. Available from: [Link]

-

Weisenthal, L. M., & Lippman, M. E. (1985). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Treatment Reports, 69(6), 615–632. Available from: [Link]

-

In vitro methods of screening of anticancer agents. (2016). SlideShare. Retrieved January 14, 2026, from [Link]

-

Bhutani, I., & Singh, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]

-

Ivanov, D. P., Parker, T. L., Walker, D. A., Alexander, C., Ashford, M. B., Gellert, P. R., & Garnett, M. C. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available from: [Link]

-

Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173. Available from: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

-

screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]

-

Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved January 14, 2026, from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). MDPI. Retrieved January 14, 2026, from [Link]

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 14, 2026, from [Link]

-

In vitro antimicrobial screening: Significance and symbolism. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2019). MDPI. Retrieved January 14, 2026, from [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Synthesis and anti-inflammatory activity of some novel 1,5 benzodiazepine derivatives. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Novel Antibacterial Agents 2022. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

RESEARCH ARTICLE Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 | CID 4112348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 8. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial screening: Significance and symbolism [wisdomlib.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Sonogashira Coupling of Methyl 3-iodobenzoate and Propargyl Alcohol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate via a Sonogashira cross-coupling reaction. The described methodology details the coupling of methyl 3-iodobenzoate with propargyl alcohol, a key transformation for the construction of functionalized aryl-alkyne scaffolds relevant to pharmaceutical and materials science research. This guide offers an in-depth explanation of the reaction mechanism, reagent roles, and experimental setup, designed for researchers, scientists, and professionals in drug development.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Discovered by Kenkichi Sonogashira in 1975, this reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1] Its broad functional group tolerance and operational simplicity have made it a cornerstone in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1]

This document outlines a specific application of this reaction: the synthesis of this compound. This molecule incorporates an aromatic ester and a primary alcohol tethered by an alkyne linker, making it a valuable building block for more complex molecular architectures. The protocol herein is designed to be robust and reproducible, providing clear, step-by-step instructions and explaining the critical parameters that ensure a successful outcome.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (methyl 3-iodobenzoate).

-

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

The amine base, typically triethylamine, serves a dual purpose: it acts as a proton scavenger to neutralize the hydrogen iodide formed during the reaction and can also serve as a solvent.[1]

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Materials and Methods

Reagent and Solvent Properties

A thorough understanding of the properties of all chemicals is critical for safe and effective execution of this protocol.

| Compound | Formula | M.W. ( g/mol ) | Form | m.p. (°C) | b.p. (°C) | Key Properties |

| Methyl 3-iodobenzoate | C₈H₇IO₂ | 262.04 | Solid | 46-50 | 277 | Aryl iodide, susceptible to light.[2][3] |

| Propargyl alcohol | C₃H₄O | 56.06 | Liquid | -51 to -48 | 114-115 | Simplest stable alcohol with an alkyne. Miscible with water and polar organic solvents. Flammable and toxic.[4][5][6] |

| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Yellow Powder | 260 (dec.) | N/A | Common Pd(II) precatalyst for cross-coupling reactions. Air-stable but should be handled with care.[7][8][9][10][11] |

| Copper(I) iodide | CuI | 190.45 | White Powder | 606 | 1290 (dec.) | Co-catalyst, sensitive to air and light, often appearing tan due to oxidation. Poorly soluble in water.[12][13][14][15][16] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid | -114.7 | 88.8 | Organic base with a strong fishy odor. Volatile and flammable.[17][18][19][20][21] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | -108.4 | 66 | Aprotic, moderately polar solvent. Can form explosive peroxides upon prolonged exposure to air.[22][23][24][25][26] |

Experimental Protocol

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodobenzoate (2.62 g, 10.0 mmol, 1.0 equiv).

-

Add bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol, 2 mol%) and copper(I) iodide (38 mg, 0.2 mmol, 2 mol%).

-